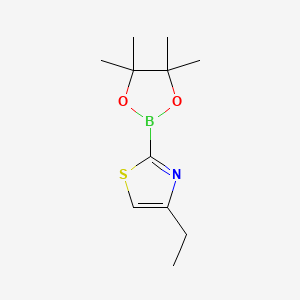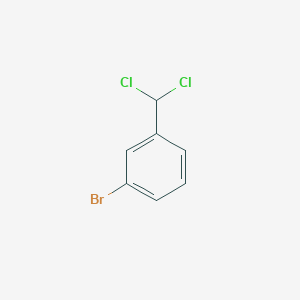
1-Bromo-3-(dichloromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(dichloromethyl)benzene is an organic compound that belongs to the class of aryl halides It consists of a benzene ring substituted with a bromine atom and a dichloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-3-(dichloromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(dichloromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under mild conditions, with the temperature maintained below 50°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(dichloromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the bromine or dichloromethyl group can be substituted by other electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The dichloromethyl group can be oxidized to form carboxylic acids or reduced to form methyl groups.
Common Reagents and Conditions
Bromination: Bromine or NBS in the presence of a catalyst.
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-(dichloromethyl)phenol or 3-(dichloromethyl)aniline can be formed.
Oxidation Products: 3-(dichloromethyl)benzoic acid.
Reduction Products: 3-(methyl)benzene.
Aplicaciones Científicas De Investigación
1-Bromo-3-(dichloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to study the effects of halogenated aromatic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1-Bromo-3-(dichloromethyl)benzene exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the dichloromethyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect molecular targets and pathways, influencing the compound’s overall behavior in different environments .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-3-fluorobenzene
Uniqueness
1-Bromo-3-(dichloromethyl)benzene is unique due to the presence of both a bromine atom and a dichloromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. For example, the dichloromethyl group can undergo oxidation and reduction reactions, which are not typically observed with simple halogenated benzenes .
Propiedades
Fórmula molecular |
C7H5BrCl2 |
|---|---|
Peso molecular |
239.92 g/mol |
Nombre IUPAC |
1-bromo-3-(dichloromethyl)benzene |
InChI |
InChI=1S/C7H5BrCl2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H |
Clave InChI |
OGNOPEAUPJMWAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



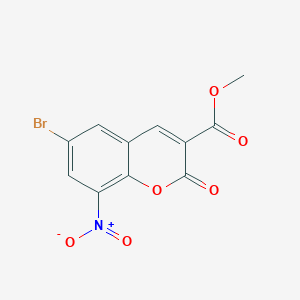
![5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole](/img/structure/B15337100.png)
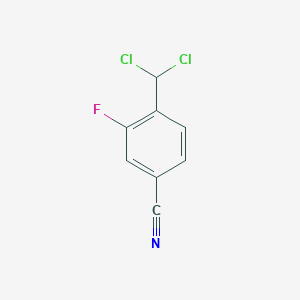
![5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B15337113.png)
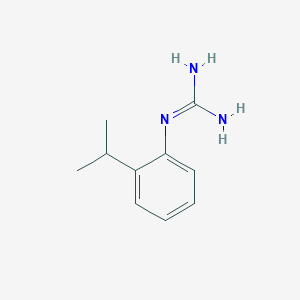
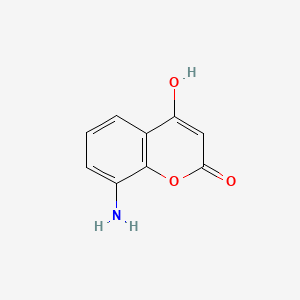
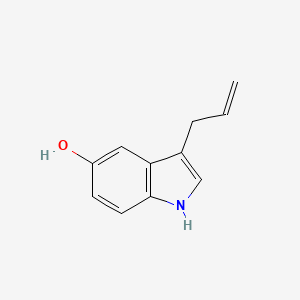
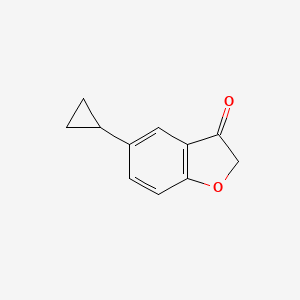
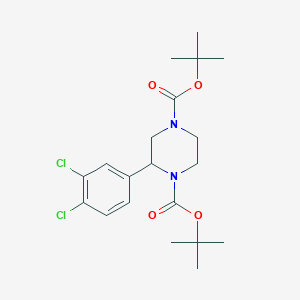
![2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol](/img/structure/B15337175.png)
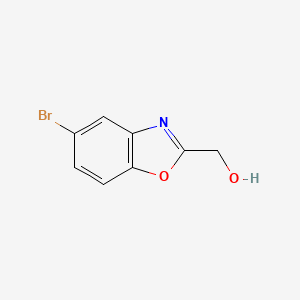
![2-[[(2R,3R)-3-(Benzyloxy)2-butyl]oxy]-4-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15337184.png)
